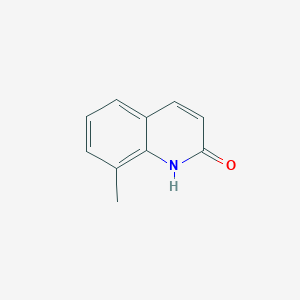

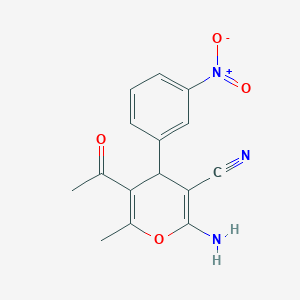

8-methylquinolin-2(1H)-one

Descripción general

Descripción

Synthesis Analysis

The synthesis of 8-methylquinolin-2(1H)-one and related compounds involves several strategies, including cyclopalladation reactions, microwave-assisted synthesis, and reactions utilizing organoboron reagents for methylation. One method involves the cyclopalladated compound of 8-methylquinoline reacting with alkynes to form novel heterocyclic compounds through Pd-mediated C-C and C-N bond formation, showing high selectivity under specific conditions (Pfeffer et al., 1992). Another approach is the microwave-assisted synthesis, offering a shorter, alternative pathway to related structures (Glossop, 2007).

Molecular Structure Analysis

Molecular structure analyses of 8-methylquinolin-2(1H)-one derivatives have been conducted using X-ray diffraction and spectroscopic methods. For instance, the molecular structures of certain derivatives were determined, revealing the effects of substituents on the overall molecular configuration and properties (Chen et al., 2011).

Chemical Reactions and Properties

8-Methylquinolin-2(1H)-one undergoes various chemical reactions, including nucleophilic substitution and coordination with metals to form complexes. These reactions have been utilized to synthesize novel compounds with potential applications in materials science and catalysis (Ismail et al., 2000).

Physical Properties Analysis

The physical properties of 8-methylquinolin-2(1H)-one derivatives, such as their crystalline structure, melting points, and solubility, have been explored through crystallography and thermal analysis. These studies provide insights into the material's stability, phase behavior, and potential for forming supramolecular structures (Zhang et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, electron transfer mechanisms, and photophysical properties, have been investigated, particularly in the context of developing new photofunctional materials and sensors. For instance, derivatives of 8-methylquinolin-2(1H)-one have been synthesized to study their OFF-ON-OFF type pH-sensing properties, highlighting the compound's utility in developing sensitive and selective chemical sensors (Sarkar et al., 2014).

Aplicaciones Científicas De Investigación

1. Synthesis of Substituted Quinolines through Bismuth-Catalyzed Cyclization

- Summary of Application: The synthesis of quinoline derivatives through bismuth-catalyzed cyclization of phenylacetylene with ethyl 2-(arylimino)acetates has been reported . Quinoline-2-carboxylate derivatives possess diverse biological activities including antitubercular, anti-HIV, anticancer, and antibacterial .

- Methods of Application: The reaction is carried out at room temperature, and the catalyst is exceptionally productive, low toxic, and very cheap . The target products were isolated in up to 89% yield .

- Results or Outcomes: The mild reaction conditions added an extraordinary benefit and made it attractive in economic and environmental aspects .

2. Design, Synthesis, Biological Activity, Molecular Docking, and MD Simulations of 2,3,4,5-Tetrahydro-1H-Pyrido-[4,3-b]Indole Derivatives

- Summary of Application: A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .

- Methods of Application: The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .

- Results or Outcomes: All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells . The proliferations of Hela, A549, HepG2, and MCF-7 cell lines were inhibited in a dose-dependent manner, and the cytolytic activity was markedly inhibited at the same time .

3. Manufacture of Dyes

- Summary of Application: Quinolines, including 8-methylquinolin-2(1H)-one, are used in the manufacture of dyes .

- Methods of Application: The specific methods of application can vary widely depending on the specific dye being produced. Typically, the quinoline compound would be used as a starting material or intermediate in the synthesis of the dye .

- Results or Outcomes: The outcome is the production of various dyes, which can have a wide range of colors and properties depending on the specific synthesis process .

4. Preparation of Hydroxyquinoline Sulfate and Niacin

- Summary of Application: Quinolines are used in the preparation of hydroxyquinoline sulfate and niacin . These compounds have important applications in medicine.

- Methods of Application: The specific methods of application can vary widely depending on the specific compound being synthesized. Typically, the quinoline compound would be used as a starting material or intermediate in the synthesis process .

- Results or Outcomes: The outcome is the production of hydroxyquinoline sulfate and niacin, which are used in various medical applications .

5. Antibacterial and Antitubercular Activities

- Summary of Application: Quinoline hydrazone derivatives, which could potentially include 8-methylquinolin-2(1H)-one, have been designed, synthesized, characterized, and evaluated for their antibacterial activity and antitubercular activities .

- Methods of Application: The specific methods of application can vary widely depending on the specific compound being synthesized and the specific bacteria or tuberculosis strains being targeted .

- Results or Outcomes: The outcome is the production of compounds with potential antibacterial and antitubercular activities .

6. Solvent for Resins and Terpenes

- Summary of Application: Quinoline, including 8-methylquinolin-2(1H)-one, is used as a solvent for resins and terpenes .

- Methods of Application: The specific methods of application can vary widely depending on the specific resin or terpene being dissolved .

- Results or Outcomes: The outcome is the production of solutions of resins or terpenes in quinoline, which can be used in various industrial applications .

Propiedades

IUPAC Name |

8-methyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-3-2-4-8-5-6-9(12)11-10(7)8/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPVCQMOIBCSDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415994 | |

| Record name | 8-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-methylquinolin-2(1H)-one | |

CAS RN |

4053-36-5 | |

| Record name | 8-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[4-(dimethylamino)phenyl]-N-propyloxamide](/img/structure/B1230778.png)

![2-Furanyl-[3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2-yl]methanone](/img/structure/B1230780.png)

![2-Chloro-1-[4-(2-ethyl-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B1230781.png)

![N-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-2-[(1-ethyl-2-oxo-4-quinolinyl)oxy]acetamide](/img/structure/B1230785.png)

![Methyl 2-(3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate](/img/structure/B1230786.png)

![5-[[4-(Diethylamino)anilino]methylidene]-1-(2-furanylmethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1230791.png)

![N-(5-chloro-2-pyridinyl)-2-[[1-(2-methoxyethyl)-2-benzimidazolyl]thio]acetamide](/img/structure/B1230793.png)